molecular formula C8H6ClN B122390 4-Chlorobenzyl cyanide CAS No. 140-53-4

4-Chlorobenzyl cyanide

Cat. No. B122390
CAS RN: 140-53-4
M. Wt: 151.59 g/mol
InChI Key: IVYMIRMKXZAHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-chlorobenzyl cyanide can be achieved through various methods. For instance, the synthesis of 3,5-dihalogeno-2H-1,4-oxazin-2-ones from cyanohydrines involves the treatment of cyanohydrines of aliphatic and aryl aldehydes with oxalyl chloride or bromide in chlorobenzene . Additionally, the synthesis of 1-(4-chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea, which is a compound containing the 4-chlorobenzyl moiety, starts from potassium cyanide and proceeds through several intermediates, including 4-chlorobenzyl-thiocyanate . These methods indicate the reactivity of chlorobenzyl compounds with cyanide and other reagents, which could be relevant for the synthesis of 4-chlorobenzyl cyanide.

Molecular Structure Analysis

The molecular structure of 4-chlorobenzyl cyanide can be inferred from studies on similar compounds. For example, the molecular structure of gaseous 4-chlorobenzaldehyde has been determined using a combination of gas electron diffraction, microwave spectroscopy, and ab initio calculations, revealing a planar Cs symmetry structure . This information can be useful in predicting the molecular geometry and electronic structure of 4-chlorobenzyl cyanide.

Chemical Reactions Analysis

Chemical reactions involving cyanide and chlorobenzyl groups are diverse. Isocyanide-based cycloaddition reactions are used to synthesize heterocyclic scaffolds, which could potentially be applied to 4-chlorobenzyl cyanide derivatives . Moreover, the reactivity of silylcyanide with disilyne to form compounds with silaketenimine character suggests that cyanide ligands can participate in complex reactions, possibly including those involving chlorobenzyl cyanide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chlorobenzyl cyanide can be extrapolated from related compounds. For instance, the photo-physical and nonlinear optical (NLO) properties of 2,6-bis(4-chlorobenzylidene)cyclohexanone have been studied, indicating that chlorine substituents can significantly impact these properties . This suggests that 4-chlorobenzyl cyanide may also exhibit interesting photo-physical behavior.

Scientific Research Applications

Fluorescent Sensor for Determination of CN– Ion

Research highlights the development of a novel 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol derived fluorescent sensor for detecting cyanide ions. This advancement is crucial for monitoring cyanide, traditionally known for its use in industries and its toxicity. The sensor aids in sensing water-soluble anions like cyanide, which is vital in diverse biological phenomena and associated with various disease states (Rahmawati, Purwono, & Matsjeh, 2017).

Chromogenic Oxazines for Cyanide Detection

Another significant application involves the design of heterocyclic compounds for colorimetric detection of cyanide. These compounds are used to identify cyanide in water efficiently, without interference from other anions, making it a practical strategy for detecting this toxic anion in aqueous environments (Tomasulo, Sortino, White, & Raymo, 2006).

Cyanide Biodegradation

Cyanide biodegradation is also a crucial application, particularly in mitigating cyanide wastes from mining and jewellery industries. Certain cyanotrophic microorganisms, like Pseudomonas pseudoalcaligenes, utilize cyanide and its derivatives as nitrogen sources, enabling the biodegradation of industrial wastes. This approach provides insights into genomic, transcriptomic, and proteomic aspects of cyanide biodegradation, paving the way for environmental remediation (Luque-Almagro, Moreno-Vivián, & Roldán, 2016).

Optical Fibre Sensor for Hydrogen Cyanide Detection

The development of an optical fibre sensor for detecting hydrogen cyanide in the air signifies another application. This sensor utilizes oxidation of cyanide to cyanogen chloride and subsequent reactions to indicate cyanide presence. It's a non-reversible method but offers a quick way to detect toxic HCN levels in the air (Bentley & Alder, 1989).

Safety And Hazards

4-Chlorobenzyl cyanide is considered hazardous. It is fatal if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYMIRMKXZAHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051708
Record name 4-Chlorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to light yellow solid with a pungent odor; mp = 28-31 deg C; [Alfa Aesar MSDS]
Record name 4-Chlorobenzyl cyanide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20021
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.01 [mmHg]
Record name 4-Chlorobenzyl cyanide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20021
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Chlorobenzyl cyanide

CAS RN

140-53-4
Record name (4-Chlorophenyl)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobenzyl cyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorobenzyl cyanide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetonitrile, 4-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chlorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorophenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLOROBENZYL CYANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2K7AKZ2Z7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

196 g (4 mol) of sodium Cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride and 660 mL of water are initially introduced into a 2 l multineck apparatus with reflux condenser, internal thermometer and dropping funnel, and the mixture is heated to 90° C. At the same temperature, 644 g (4 mol) of molten 4-chlorobenzyl chloride are added dropwise in 1 h, and the mixture is then stirred for 2 h. After having been cooled to about 35° C., the organic phase is separated off, washed with water and fractionated over a short column. 552 g of 4-chlorobenzyl cyanide (91% of theory) are obtained.
Quantity
196 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
catalyst
Reaction Step One
Name
Quantity
660 mL
Type
solvent
Reaction Step One
[Compound]
Name
molten
Quantity
644 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorobenzyl cyanide
Reactant of Route 2
Reactant of Route 2
4-Chlorobenzyl cyanide
Reactant of Route 3
Reactant of Route 3
4-Chlorobenzyl cyanide
Reactant of Route 4
Reactant of Route 4
4-Chlorobenzyl cyanide
Reactant of Route 5
Reactant of Route 5
4-Chlorobenzyl cyanide
Reactant of Route 6
4-Chlorobenzyl cyanide

Citations

For This Compound
66
Citations
ES Yim, MK Park, BH Han - Ultrasonics sonochemistry, 1999 - Elsevier
… Similarly, 4-methylbenzyl cyanide, 4-methoxybenzyl cyanide and 4-chlorobenzyl cyanide … cyanide and α-(4-chlorobenzoyl)-4-chlorobenzyl cyanide in 25–43% isolated yields under the …
Number of citations: 6 www.sciencedirect.com
Y Ren, C Dong, S Zhao, Y Sun, J Wang, J Ma, C Hou - Tetrahedron Letters, 2012 - Elsevier
… 4-Fluorobenzyl chlorides performed reasonably well (85% yield), whereas 4-chlorobenzyl chlorides were converted in lower yield to 4-chlorobenzyl cyanide (Table 2, entries 12, 14). By …
Number of citations: 41 www.sciencedirect.com
F Xu, WX Hu - Acta Crystallographica Section E: Structure Reports …, 2006 - scripts.iucr.org
… With sulfur (1.0 g) as catalyst, 85% hydrazine hydrate (10 ml, 170 mmol) was added dropwise to an anhydrous ethanol solution (15 ml) of 4-chlorobenzyl cyanide (50 mmol) and …
Number of citations: 2 scripts.iucr.org
T Taniguchi, Y Taketomo, M Moriyama, N Matsuo… - Molecules, 2019 - mdpi.com
… and (S)-propylene oxides by 4-chlorobenzyl cyanide anion give the corresponding secondary … The LHMDS-mediated ring-opening reaction of 4-chlorobenzyl cyanide with (±)-propylene …
Number of citations: 7 www.mdpi.com
Y Sugiura, Y Tachikawa, Y Nagasawa, N Tada, A Itoh - RSC advances, 2015 - pubs.rsc.org
… In particular, 4-chlorobenzyl cyanide and 4-bromobenzyl cyanide gave the corresponding benzoyl cyanides in good yields (entries 2 and 3). In contrast, oxidation of 4-fluorobenzyl …
Number of citations: 14 pubs.rsc.org
HD Roth, RS Hutton, KC Hwang, NJ Turro… - The Journal of …, 1989 - ACS Publications
… The resulting 4-chlorobenzyl cyanide was obtained in ~95% yield. Phenylmagnesium … argon, and an ether solution of the above 4chlorobenzyl cyanide (99% 13CN, used without further …
Number of citations: 8 pubs.acs.org
VS Talismanov, SV Popkov, SS Zykova… - Journal of …, 2018 - researchgate.net
… A mixture of 8.94 g (0.06 mol) of 4-chlorobenzyl cyanide and 12.75 g (0.07 mol) of ethyl 4-… The dibenzylketone 6а were derived by acylation of 4-chlorobenzyl cyanide with 4-…
Number of citations: 16 www.researchgate.net
VS Talismanov, SV Popkov, SS Zykova… - Journal of …, 2018 - researchgate.net
… Dibenzylketones 7a-10а were derived in 27-45% yields by acylation of 4-chlorobenzyl cyanide with 4-fluorophenylacetic acid ethyl ester, followed by hydrolysis and decarboxylation. …
Number of citations: 16 www.researchgate.net
YH Zhao, MTD Cronin… - Quantitative Structure …, 1998 - Wiley Online Library
Theoretical quantitative structure‐activity relationships have been established based on narcotic mechanisms of action and toxicity data to the fathead minnow, Daphnia magna and …
Number of citations: 84 onlinelibrary.wiley.com
JL Garcia Ruano, M Cifuentes García… - Organic …, 2002 - ACS Publications
… Additionally, although its racemic synthesis is well documented via butylation and condensation with paraformaldehyde and 4-chlorobenzyl cyanide, followed by alkylation of a triazole …
Number of citations: 20 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.